1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Overview
Description
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, 4-chlorobenzyl chloride.
Major Products:
Oxidation Products: Oxidized derivatives of the indole compound.
Reduction Products: Alcohol derivatives of the indole compound.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid: Similar structure with the carboxylic acid group at the third position.
1-(4-Chlorobenzyl)-1H-indole-2-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.
1-(4-Chlorobenzyl)-1H-indole-2-methanol: Similar structure with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness: 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group and the carboxylic acid group at the second position of the indole ring contributes to its specific reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQMDNBLKHSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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